molecular formula C22H23N3O3S B2372167 (E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 465513-53-5

(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2372167
CAS No.: 465513-53-5
M. Wt: 409.5
InChI Key: WRUNVIHBFKQMCK-RVDMUPIBSA-N
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Description

(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Anti-Rheumatic Potential

The compound's derivatives have shown significant antioxidant, analgesic, and anti-rheumatic effects, particularly when combined with copper complexes. These findings were demonstrated through in vivo models using the collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).

Antimicrobial Applications

Novel derivatives of this compound have been utilized in the synthesis of antimicrobial dyes. These dyes, based on polyfunctionalized acyclic and heterocyclic dye precursors, exhibited significant antibacterial and antifungal activities against various tested organisms (Shams et al., 2011).

Synthesis of Heterocyclic Derivatives

The compound has been instrumental in the synthesis of various heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine. These derivatives are obtained through reactions with nitrogen nucleophiles, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).

α-Glucosidase Inhibitors

Certain derivatives of this compound have been synthesized and evaluated as α-glucosidase inhibitors. Some of these analogues exhibited better inhibitory activity than acarbose, a marketed drug, and were non-toxic towards human cell lines at certain concentrations, suggesting potential for diabetes treatment (Zhang et al., 2021).

Anticancer Agents

Derivatives of this compound, such as ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown promise as novel anticancer agents. They were tested in vitro against various human cancer cell lines and some compounds exhibited significant anticancer activities (Sroor et al., 2020).

Antitumor Properties

Derivatives of this compound have been studied for their antitumor properties. Most of these synthesized compounds showed high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines (Shams et al., 2010).

Properties

IUPAC Name

2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13(2)28-17-9-5-3-7-14(17)11-15(12-23)21(27)25-22-19(20(24)26)16-8-4-6-10-18(16)29-22/h3,5,7,9,11,13H,4,6,8,10H2,1-2H3,(H2,24,26)(H,25,27)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUNVIHBFKQMCK-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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